molecular formula C23H22N4O5 B11503730 methyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

methyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate

Cat. No.: B11503730
M. Wt: 434.4 g/mol
InChI Key: HDGLTONWMJPUQZ-UHFFFAOYSA-N
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Description

METHYL 4-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE is a complex organic compound with a unique structure that combines a purine derivative with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE typically involves multiple steps, including the formation of the purine core and subsequent esterification with benzoic acid derivatives. Common synthetic routes may involve:

    Formation of the Purine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Esterification: The purine derivative is then esterified with methyl 4-hydroxybenzoate under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

METHYL 4-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 4-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE
  • **METHYL 4-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE

Uniqueness

The uniqueness of METHYL 4-({1,3-DIMETHYL-7-[(4-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}OXY)BENZOATE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine core with a benzoate ester makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

methyl 4-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]oxybenzoate

InChI

InChI=1S/C23H22N4O5/c1-14-5-7-15(8-6-14)13-27-18-19(25(2)23(30)26(3)20(18)28)24-22(27)32-17-11-9-16(10-12-17)21(29)31-4/h5-12H,13H2,1-4H3

InChI Key

HDGLTONWMJPUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2OC4=CC=C(C=C4)C(=O)OC)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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